N,N-dimethyl-1-phenylmethanamine;methanesulfonic acid
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Overview
Description
N,N-dimethyl-1-phenylmethanamine;methanesulfonic acid is a compound that combines an amine and a sulfonic acid The amine component, N,N-dimethyl-1-phenylmethanamine, is a tertiary amine with a phenyl group attached to the nitrogen atom Methanesulfonic acid is a strong acid commonly used as a catalyst in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dimethyl-1-phenylmethanamine can be synthesized through the Eschweiler-Clarke reaction, which involves the methylation of benzylamine using formaldehyde and formic acid . Another method involves the three-component coupling of benzylamine, benzaldehyde, and carbon dioxide under light irradiation . Methanesulfonic acid is typically produced by the oxidation of methanethiol or dimethyl sulfide with oxygen or nitrogen dioxide.
Industrial Production Methods
Industrial production of N,N-dimethyl-1-phenylmethanamine often involves the Eschweiler-Clarke reaction due to its efficiency and simplicity. Methanesulfonic acid is produced on a large scale through the oxidation of dimethyl sulfide, which is a byproduct of the petrochemical industry.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-phenylmethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-dimethylbenzylamine oxide.
Reduction: It can be reduced to form N-methyl-1-phenylmethanamine.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: N,N-dimethylbenzylamine oxide.
Reduction: N-methyl-1-phenylmethanamine.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
N,N-dimethyl-1-phenylmethanamine;methanesulfonic acid has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the Hantzsch dihydropyridine synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-phenylmethanamine involves its interaction with various molecular targets. As a tertiary amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. Methanesulfonic acid, being a strong acid, can protonate various substrates, facilitating their transformation in organic reactions. The combination of these two components allows for a wide range of chemical transformations, making the compound versatile in synthetic applications.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylbenzylamine: Similar structure but lacks the methanesulfonic acid component.
N,N-dimethyl-1-phenylethylamine: Similar structure with an ethyl group instead of a methylene group.
N,N-dimethyl-1-naphthylamine: Similar structure with a naphthyl group instead of a phenyl group.
Uniqueness
N,N-dimethyl-1-phenylmethanamine;methanesulfonic acid is unique due to the presence of both a tertiary amine and a strong acid in the same molecule. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
73095-53-1 |
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Molecular Formula |
C10H17NO3S |
Molecular Weight |
231.31 g/mol |
IUPAC Name |
N,N-dimethyl-1-phenylmethanamine;methanesulfonic acid |
InChI |
InChI=1S/C9H13N.CH4O3S/c1-10(2)8-9-6-4-3-5-7-9;1-5(2,3)4/h3-7H,8H2,1-2H3;1H3,(H,2,3,4) |
InChI Key |
DSEPTYOCUKEWRG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=CC=C1.CS(=O)(=O)O |
Origin of Product |
United States |
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